N-benzyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
Description
N-benzyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thienopyrimidine class. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
Molecular Formula |
C20H17N3S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-benzyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H17N3S/c1-14-7-9-16(10-8-14)17-12-24-20-18(17)19(22-13-23-20)21-11-15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3,(H,21,22,23) |
InChI Key |
AVOVJMDLMXJZCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxamides with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.
Scientific Research Applications
N-benzyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of N-benzyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in their substituents.
Benzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds have been studied for their antiviral properties.
Uniqueness
N-benzyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its benzyl and methylphenyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
